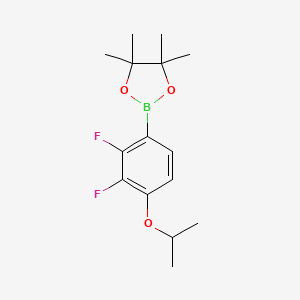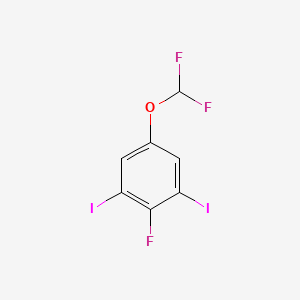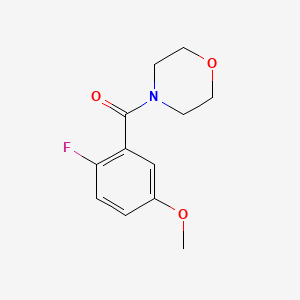
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C10H9Cl2F3S It is a derivative of benzene, characterized by the presence of chloro, chloropropyl, and trifluoromethylthio groups
Preparation Methods
The synthesis of 1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have appropriate substituents.
Reaction Conditions: The introduction of the chloro, chloropropyl, and trifluoromethylthio groups is achieved through a series of substitution reactions. Common reagents include chlorinating agents and trifluoromethylthiolating agents.
Industrial Production: On an industrial scale, the production involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed depend on the specific reaction pathway. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield hydrocarbons.
Scientific Research Applications
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene: This compound has a similar structure but differs in the position of the substituents.
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene: Another isomer with different substituent positions.
Unique Properties: The specific arrangement of substituents in this compound gives it unique chemical and physical properties, making it suitable for specific applications.
Properties
Molecular Formula |
C10H9Cl2F3S |
|---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
2-chloro-1-(3-chloropropyl)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9Cl2F3S/c11-5-1-2-7-3-4-8(6-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
XBMQXGUHHQCJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)Cl)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B14035823.png)




